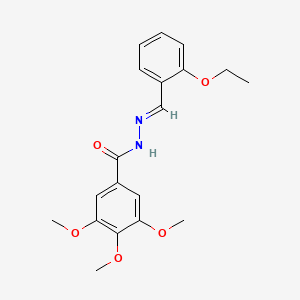
N'-(2-Ethoxybenzylidene)-3,4,5-trimethoxybenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(2-Ethoxybenzylidene)-3,4,5-trimethoxybenzohydrazide is an organic compound that belongs to the class of hydrazones It is characterized by the presence of an ethoxybenzylidene group and a trimethoxybenzohydrazide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Ethoxybenzylidene)-3,4,5-trimethoxybenzohydrazide typically involves the condensation reaction between 2-ethoxybenzaldehyde and 3,4,5-trimethoxybenzohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalytic amount of glacial acetic acid to facilitate the condensation process .
Industrial Production Methods
While specific industrial production methods for N’-(2-Ethoxybenzylidene)-3,4,5-trimethoxybenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and catalyst concentration, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
N’-(2-Ethoxybenzylidene)-3,4,5-trimethoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzohydrazide oxides, while reduction can produce hydrazine derivatives.
科学的研究の応用
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Medicine: Research indicates its potential use in developing anticonvulsant drugs.
Industry: It can be utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N’-(2-Ethoxybenzylidene)-3,4,5-trimethoxybenzohydrazide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system involved .
類似化合物との比較
Similar Compounds
- N’-(2-Ethoxybenzylidene)-4-methoxybenzohydrazide
- N’-(2-Ethoxybenzylidene)-2-pyrazinecarbohydrazide
Uniqueness
N’-(2-Ethoxybenzylidene)-3,4,5-trimethoxybenzohydrazide is unique due to the presence of three methoxy groups on the benzene ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effectiveness in various fields .
特性
CAS番号 |
303085-45-2 |
|---|---|
分子式 |
C19H22N2O5 |
分子量 |
358.4 g/mol |
IUPAC名 |
N-[(E)-(2-ethoxyphenyl)methylideneamino]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C19H22N2O5/c1-5-26-15-9-7-6-8-13(15)12-20-21-19(22)14-10-16(23-2)18(25-4)17(11-14)24-3/h6-12H,5H2,1-4H3,(H,21,22)/b20-12+ |
InChIキー |
LGWTZXULLBFTGJ-UDWIEESQSA-N |
異性体SMILES |
CCOC1=CC=CC=C1/C=N/NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
正規SMILES |
CCOC1=CC=CC=C1C=NNC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-N-[2,2,2-trichloro-1-({[(1,1-dioxidotetrahydro-3-thienyl)amino]carbothioyl}amino)ethyl]propanamide](/img/structure/B11978298.png)
![2-[(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11978304.png)
![2,4-dibromo-6-((E)-{[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11978310.png)
![Ethyl 7-(4-fluorobenzoyl)-3-(4-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11978316.png)
![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11978323.png)




![2-[(3-tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B11978346.png)
![Dimethyl 2,6-dimethyl-4-[5-(3-nitrophenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11978364.png)

![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11978366.png)
![3-[2-(benzyloxy)phenyl]-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11978368.png)
